A Comprehensive Technical Guide to 4-(2-Aminoethyl)benzonitrile Hydrochloride (CAS: 167762-80-3): A Versatile Scaffold for Modern Drug Discovery
A Comprehensive Technical Guide to 4-(2-Aminoethyl)benzonitrile Hydrochloride (CAS: 167762-80-3): A Versatile Scaffold for Modern Drug Discovery
This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on 4-(2-Aminoethyl)benzonitrile hydrochloride. This bifunctional building block, characterized by a phenethylamine core appended with a reactive nitrile group, is a valuable intermediate in the synthesis of complex molecular architectures for therapeutic applications. This guide provides a detailed overview of its chemical properties, a robust synthesis protocol, key applications, and essential safety information, grounded in established scientific principles.
Core Physicochemical & Structural Properties
4-(2-Aminoethyl)benzonitrile hydrochloride is a white to off-white crystalline solid.[1] The hydrochloride salt form enhances its stability and solubility in polar solvents, making it more convenient for handling and reaction setups compared to its free-amine base.[1] Its structure features two key reactive centers: a primary aliphatic amine, which is a potent nucleophile, and a cyano (nitrile) group, a versatile functional group known for its role as a hydrogen bond acceptor and a bioisosteric replacement for other functionalities in drug design.[2]
Table 1: Key Properties of 4-(2-Aminoethyl)benzonitrile Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 167762-80-3 | [3][4][5][6] |
| Molecular Formula | C₉H₁₁ClN₂ | [4][6][7] |
| Molecular Weight | 182.65 g/mol | [4][6][7] |
| Melting Point | 211-216 °C | [3][5] |
| Appearance | Solid (white to off-white powder) | [1] |
| Purity | Typically ≥97% | [3][7][8] |
| IUPAC Name | 4-(2-aminoethyl)benzonitrile;hydrochloride | [4] |
| Synonyms | 4-Cyanophenethylamine hydrochloride | [9] |
| InChI Key | LTYHPCKZVFOVCH-UHFFFAOYSA-N | [3][4] |
| SMILES | Cl.NCCC1=CC=C(C#N)C=C1 | [6][10] |
Synthesis, Purification, and Characterization: A Validated Workflow
The utility of any chemical building block is fundamentally dependent on the reliability and scalability of its synthesis. The following section outlines a representative, field-proven method for the preparation of high-purity 4-(2-Aminoethyl)benzonitrile hydrochloride.
Synthetic Rationale and Strategy
A common and efficient strategy for synthesizing this target molecule is through the chemical reduction of a suitable precursor, 4-cyanophenylacetonitrile. This precursor contains both nitrile groups of the final product, with one needing to be selectively reduced to the primary amine. Catalytic hydrogenation is an excellent choice for this transformation due to its high selectivity, clean reaction profile, and amenability to scaling. The subsequent conversion to the hydrochloride salt ensures the final product is a stable, crystalline solid that is easy to isolate and purify.
Detailed Experimental Protocol
Step 1: Catalytic Hydrogenation of 4-Cyanophenylacetonitrile
-
Reactor Setup: To a high-pressure hydrogenation vessel, add 4-cyanophenylacetonitrile (1 equivalent) and a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of Palladium on Carbon (Pd/C, 10 wt%) or Raney Nickel. The choice of catalyst can influence reaction time and conditions.
-
Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen gas to the desired pressure (typically 50-100 psi).
-
Reaction Monitoring: Heat the reaction mixture to 40-60°C and agitate. Monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, cool the vessel, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. The Celite pad should be washed with the reaction solvent to ensure complete recovery of the product.
Step 2: Formation and Isolation of the Hydrochloride Salt
-
Solvent Removal: Concentrate the filtrate from the previous step under reduced pressure to yield the crude 4-(2-aminoethyl)benzonitrile free base as an oil.
-
Salt Formation: Dissolve the crude amine in a minimal amount of an anhydrous solvent like diethyl ether or isopropanol.
-
Precipitation: Slowly add a solution of hydrochloric acid in ether (or bubble dry HCl gas through the solution) while stirring. The hydrochloride salt will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold anhydrous ether to remove any impurities.
-
Drying: Dry the resulting white solid under vacuum to yield pure 4-(2-Aminoethyl)benzonitrile hydrochloride.
Step 3: Quality Control and Validation
-
Identity Confirmation: The structure of the final product must be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.
-
Purity Assessment: Purity should be assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity level of >97% is standard for research applications.[3][8]
-
Physical Properties: The melting point should be measured and compared to the literature value (211-216 °C).[3][5]
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis and purification of 4-(2-Aminoethyl)benzonitrile HCl.
Applications in Medicinal Chemistry and Drug Discovery
The true value of 4-(2-Aminoethyl)benzonitrile hydrochloride lies in its versatility as a molecular scaffold. The distinct reactivity of its primary amine and the electronic properties of the nitrile group allow for its incorporation into a wide array of pharmacologically active molecules.[2]
Role as a Bifunctional Scaffold
The molecule's power comes from its two functional "handles":
-
The Primary Amine (-NH₂): This group serves as a strong nucleophile and a basic center. It is readily derivatized via acylation to form amides, reaction with sulfonyl chlorides to produce sulfonamides, or participation in reductive amination to generate secondary or tertiary amines. These linkages are fundamental components of many approved drugs.
-
The Nitrile Group (-C≡N): The nitrile is a polar, metabolically stable group that can act as a hydrogen bond acceptor. It is often used as a bioisostere for carbonyl groups or other functionalities. Its presence is a key feature in many inhibitors of enzymes such as kinases and proteases.[2]
Therapeutic Areas of Interest
Benzonitrile derivatives have demonstrated significant potential across multiple therapeutic areas, making this scaffold highly relevant for modern drug discovery programs.[2]
-
Oncology: Benzonitrile-containing compounds are well-represented as inhibitors of critical cancer-related targets. This includes the inhibition of kinases (like mTOR and Tankyrase), disruption of tubulin polymerization to induce cell cycle arrest, and blockage of immune checkpoint pathways such as the PD-1/PD-L1 interaction.[2]
-
Antiviral Agents: Derivatives have been identified as potent inhibitors of viral replication, notably as entry inhibitors for the Hepatitis C Virus (HCV).[2]
-
Antibacterial and Antifungal Agents: The benzonitrile moiety is present in novel compounds screened for activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2]
Conceptual Derivatization Pathways
Caption: Potential derivatization pathways for the scaffold leading to various classes of therapeutic agents.
Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety. 4-(2-Aminoethyl)benzonitrile hydrochloride is classified as harmful and requires appropriate precautions.[3][4]
Table 2: GHS Hazard and Precautionary Information
| Category | Code | Description | Source(s) |
| Pictogram | GHS07 | Exclamation Mark | [3] |
| Signal Word | Warning | [3][4] | |
| Hazard Statements | H302 | Harmful if swallowed | [3][4] |
| H312 | Harmful in contact with skin | [3][4] | |
| H332 | Harmful if inhaled | [3][4] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [4][11] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [3][11] | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell | [3] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [3] |
Handling Recommendations:
-
Always handle this compound in a well-ventilated area or a chemical fume hood.[11]
-
Use appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
Avoid the generation of dust.[12]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[13]
Conclusion
4-(2-Aminoethyl)benzonitrile hydrochloride is more than a simple chemical intermediate; it is a strategically designed building block for the synthesis of next-generation therapeutics. Its bifunctional nature, combining a reactive primary amine with a versatile nitrile group on a stable phenyl ring, provides medicinal chemists with a powerful scaffold for generating diverse chemical libraries. A thorough understanding of its properties, synthesis, and safe handling is essential for unlocking its full potential in the complex landscape of drug discovery and development.
References
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4-(2-Aminoethyl)benzonitrile hydrochloride | C9H11ClN2 | CID 45789187. PubChem. [Link]
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4-(2-AMINOETHYL)BENZONITRILE HYDROCHLORIDE | CAS 167762-80-3. Molbase. [Link]
-
4-(2-Aminoethyl)benzonitrile hydrochloride (97%). Amerigo Scientific. [Link]
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